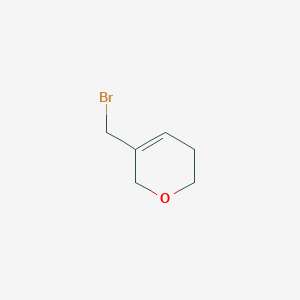

5-(bromomethyl)-3,6-dihydro-2H-pyran

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(bromomethyl)-3,6-dihydro-2H-pyran typically involves the bromination of 3,6-dihydro-2H-pyran. One common method is the reaction of 3,6-dihydro-2H-pyran with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. This reaction selectively introduces a bromomethyl group at the 5-position of the pyran ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-3,6-dihydro-2H-pyran undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

Reduction: Reduction reactions can be used to remove the bromine atom, converting the bromomethyl group to a methyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are typical.

Major Products

Nucleophilic Substitution: Products include azides, thiols, and ethers depending on the nucleophile used.

Oxidation: Products may include aldehydes, ketones, or carboxylic acids.

Reduction: The primary product is 3,6-dihydro-2H-pyran with a methyl group at the 5-position.

Scientific Research Applications

5-(Bromomethyl)-3,6-dihydro-2H-pyran has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through nucleophilic substitution reactions.

Industry: It can be used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 5-(bromomethyl)-3,6-dihydro-2H-pyran primarily involves its reactivity as an electrophile. The bromomethyl group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in synthetic chemistry to introduce functional groups and modify molecular structures.

Comparison with Similar Compounds

Similar Compounds

- 5-(Chloromethyl)-3,6-dihydro-2H-pyran

- 5-(Iodomethyl)-3,6-dihydro-2H-pyran

- 5-(Hydroxymethyl)-3,6-dihydro-2H-pyran

Uniqueness

5-(Bromomethyl)-3,6-dihydro-2H-pyran is unique due to the specific reactivity of the bromomethyl group. Bromine is a better leaving group compared to chlorine, making nucleophilic substitution reactions more efficient. Additionally, the compound’s stability and ease of handling make it a preferred choice in many synthetic applications.

Biological Activity

5-(Bromomethyl)-3,6-dihydro-2H-pyran, with the CAS number 24265-23-4, is a heterocyclic compound notable for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₅H₇BrO, with a molecular weight of 163.01 g/mol. The structure features a six-membered ring containing both oxygen and carbon atoms, with a bromomethyl group (-CH₂Br) attached to the 5-position of the dihydropyran ring. This unique structure facilitates various chemical modifications that can enhance its biological activity.

Biological Activities

Research indicates that this compound exhibits significant antibacterial and antifungal properties. These activities make it a candidate for pharmaceutical applications, particularly in developing new antimicrobial agents.

Antibacterial Activity

Studies have shown that compounds related to this compound can inhibit the growth of various bacterial strains. For instance:

- Minimum Inhibitory Concentration (MIC) values against common pathogens have been recorded, indicating effective antibacterial action.

- A comparative study demonstrated that derivatives of this compound exhibited varying degrees of antibacterial potency, suggesting potential for further optimization through structural modifications.

Antifungal Activity

The antifungal properties of this compound have also been documented:

- In vitro assays revealed effectiveness against fungal strains such as Candida albicans and Aspergillus niger.

- The compound's mechanism appears to involve disruption of fungal cell wall synthesis, leading to cell lysis.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules:

- Enzyme Inhibition : The bromomethyl group can form covalent bonds with nucleophilic sites on enzymes, inhibiting their activity. This mechanism has been observed in studies focusing on specific metabolic pathways.

- Binding Affinity : Investigations into its binding affinity with various targets reveal insights into its pharmacological profile. For example, studies indicate that it may interact with proteins involved in cell signaling pathways.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds helps elucidate the unique properties of this compound:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Bromo-2H-pyran-2-one | Contains a carbonyl group | Exhibits different reactivity due to carbonyl |

| 4-Bromo-3,6-dihydro-2H-pyran | Similar dihydropyran structure | Different substitution patterns |

| 5-Bromo-5-methyl-2H-pyran | Methyl substitution at position 5 | Alters sterics and electronic properties |

| 3-Bromo-5,6-dihydro-2H-pyran | Dihydropyran ring with additional bromination | Potentially higher reactivity |

This table illustrates how variations in chemical structure influence biological activity and potential applications.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

-

Antimicrobial Efficacy Study :

- A study evaluated the compound's efficacy against multi-drug resistant bacterial strains. Results indicated that it could serve as a lead compound for developing new antibiotics.

-

Fungal Inhibition Assay :

- Another investigation focused on its antifungal properties against clinical isolates of Candida. The study found significant inhibition at low concentrations, underscoring its potential as an antifungal agent.

Properties

IUPAC Name |

5-(bromomethyl)-3,6-dihydro-2H-pyran |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrO/c7-4-6-2-1-3-8-5-6/h2H,1,3-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIQFFXBBENNDKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(=C1)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.